Comparative Gelation Performance: 5-Methyl Substitution Enables Low-Concentration Supramolecular Gelation
In a direct head-to-head study, a close analog 3-methyl-N-(5-methylthiazol-2-yl) benzamide (3c) was compared against the non-5-methylated analog 3-methyl-N-(thiazol-2-yl) benzamide (1c) for gelation behavior. Out of 12 synthesized derivatives, only these two compounds acted as gelators in ethanol/water (1:1) and methanol/water (1:1) mixtures [1]. While both gelated, they exhibited fundamentally different supramolecular architectures critical for material function: 1c assembles via π-π and S⋯O interactions, whereas 3c forms a 2D hydrogen-bonded network without π-π stacking [1]. This demonstrates that the 5-methyl group on the thiazole ring dictates the molecular packing mode, a key differentiator for applications in drug delivery, environmental remediation, and material science where gel properties (e.g., porosity, mechanical strength) are paramount.
| Evidence Dimension | Gelation Capability & Supramolecular Assembly Mode |
|---|---|
| Target Compound Data | 3-methyl-N-(5-methylthiazol-2-yl) benzamide (3c): Forms gels in ethanol/water and methanol/water mixtures; crystal structure shows a 2D hydrogen-bonded network without π-π interactions. |
| Comparator Or Baseline | 3-methyl-N-(thiazol-2-yl) benzamide (1c): Also forms gels in same mixtures; crystal structure shows helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction. |
| Quantified Difference | Qualitative difference in assembly mechanism; 3c lacks π-π stacking seen in 1c. |
| Conditions | Ethanol/water (1:1) and methanol/water (1:1) mixtures; single crystal X-ray diffraction analysis. |
Why This Matters
For procurement in materials science or supramolecular chemistry, this evidence proves the 5-methylthiazol-2-yl benzamide core is not a generic gelator but one with a specific, engineerable assembly pathway distinct from its non-methylated analog.
- [1] Yadav, P., et al. (2019). N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators: Role of methyl functionality and S⋯O interaction. Journal of Solid State Chemistry, 280, 121-129. View Source
